molecular formula C18H14O4 B5845440 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol

2-[4-(2-Hydroxyphenoxy)phenoxy]phenol

Cat. No.: B5845440
M. Wt: 294.3 g/mol
InChI Key: GWTNEKQQMHNXAB-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyphenoxy)phenoxy]phenol is a phenoxyphenol compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple phenoxy groups attached to a central phenol ring. Its chemical properties make it a valuable compound for various chemical reactions and applications.

Safety and Hazards

The safety data sheet for “2,2’-[1,4-Phenylenebis(oxy)]diacetic acid” indicates that it is irritating to eyes, respiratory system, and skin . In case of contact, it is recommended to flush eyes or skin with plenty of water and seek medical aid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with 4-hydroxyphenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process. Additionally, the use of catalysts, such as palladium on carbon (Pd/C), can facilitate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Comparison with Similar Compounds

2-[4-(2-Hydroxyphenoxy)phenoxy]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

2-[4-(2-hydroxyphenoxy)phenoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-15-5-1-3-7-17(15)21-13-9-11-14(12-10-13)22-18-8-4-2-6-16(18)20/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTNEKQQMHNXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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